molecular formula C10H16O2 B12660115 3-Methyl-3-butenyl 2-methylcrotonate CAS No. 83783-87-3

3-Methyl-3-butenyl 2-methylcrotonate

Cat. No.: B12660115
CAS No.: 83783-87-3
M. Wt: 168.23 g/mol
InChI Key: LMPCYQLIAVCCCL-WEVVVXLNSA-N
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Description

3-Methyl-3-butenyl 2-methylcrotonate is an organic compound with the molecular formula C10H16O2. It is also known by other names such as (E)-3-Methylbut-3-en-1-yl 2-methylbut-2-enoate . This compound is characterized by its ester functional group, which is formed from the reaction between an alcohol and a carboxylic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-3-butenyl 2-methylcrotonate typically involves the esterification reaction between 3-Methyl-3-butenol and 2-Methylcrotonic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3-butenyl 2-methylcrotonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted esters or other functionalized compounds.

Scientific Research Applications

3-Methyl-3-butenyl 2-methylcrotonate has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the manufacture of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-3-butenyl 2-methylcrotonate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical processes. The compound’s effects are mediated through its interactions with enzymes and other proteins, influencing cellular functions and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-methylcrotonate: An ester with a similar structure but different alkyl group.

    Methyl 3-methyl-2-butenoate: Another ester with a similar backbone but different substituents.

Uniqueness

3-Methyl-3-butenyl 2-methylcrotonate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its reactivity and applications in various fields make it a valuable compound for research and industrial purposes.

Properties

CAS No.

83783-87-3

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

3-methylbut-3-enyl (E)-2-methylbut-2-enoate

InChI

InChI=1S/C10H16O2/c1-5-9(4)10(11)12-7-6-8(2)3/h5H,2,6-7H2,1,3-4H3/b9-5+

InChI Key

LMPCYQLIAVCCCL-WEVVVXLNSA-N

Isomeric SMILES

C/C=C(\C)/C(=O)OCCC(=C)C

Canonical SMILES

CC=C(C)C(=O)OCCC(=C)C

Origin of Product

United States

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